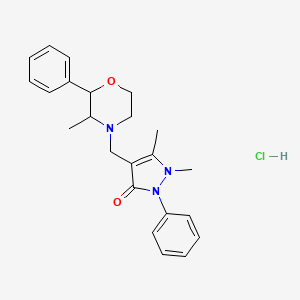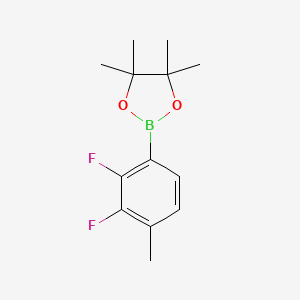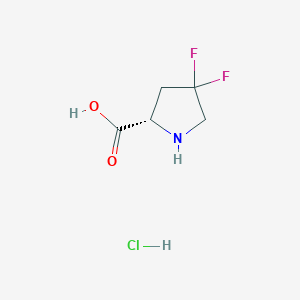
1,3-Difluoro-5-isopropoxybenzene
Vue d'ensemble
Description
1,3-Difluoro-5-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-5-isopropoxybenzene is1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 . This code provides a detailed description of the molecule’s structure, indicating that it contains nine carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom. The predicted boiling point is 159.4±20.0 °C and the predicted density is 1.109±0.06 g/cm3 .
Applications De Recherche Scientifique
End-Quenching in Polymer Synthesis
1,3-Difluoro-5-isopropoxybenzene and similar alkoxybenzenes have been used in the end-quenching of polyisobutylene polymerizations. This process involves terminating the polymer chain growth, allowing for the production of polymers with specific chain lengths and functional end groups (Morgan, Martínez-Castro, & Storey, 2010).
Electrochemical Fluorination
In electrochemistry, derivatives of 1,3-Difluoro-5-isopropoxybenzene have been studied for the fluorination of aromatic compounds. This research is important for developing new methods of synthesizing fluorinated organic compounds, which are valuable in various industrial applications (Momota, Kato, Morita, & Matsuda, 1994).
Biodegradation Studies
Research on the biodegradation of difluorobenzenes, to which 1,3-Difluoro-5-isopropoxybenzene is structurally related, has been conducted. This is significant in understanding how these compounds break down in the environment, particularly regarding their use in pharmaceuticals and agriculture (Moreira, Amorim, Carvalho, & Castro, 2009).
Coordination Chemistry
Studies have also been conducted on the coordination chemistry of fluorocarbons, including derivatives similar to 1,3-Difluoro-5-isopropoxybenzene. This research is critical for the development of new materials and catalysts (Plenio, Hermann, & Diodone, 1997).
Electron Transfer and Quantum Interference
Research has also explored the electron transfer properties of compounds structurally related to 1,3-Difluoro-5-isopropoxybenzene. This has implications for the development of electronic materials and understanding of molecular electronics (Patoux, Coudret, Launay, Joachim, & Gourdon, 1997).
Safety And Hazards
The safety information for 1,3-Difluoro-5-isopropoxybenzene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
1,3-difluoro-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBBOZQUNQHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-isopropoxybenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

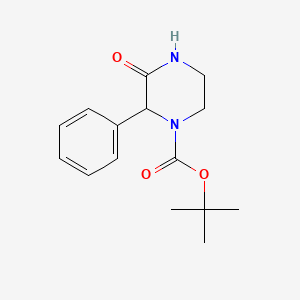
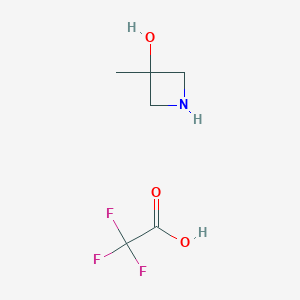
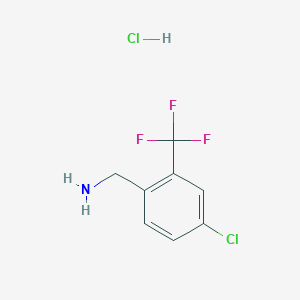
![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)

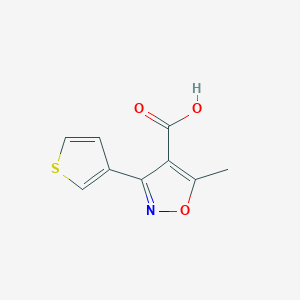

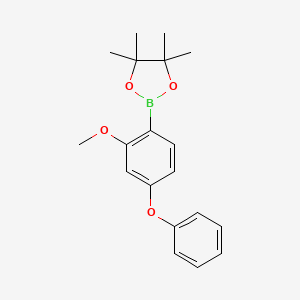

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
